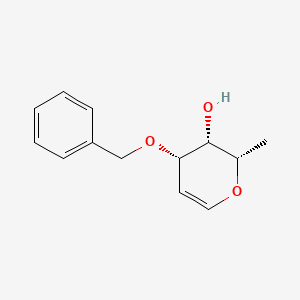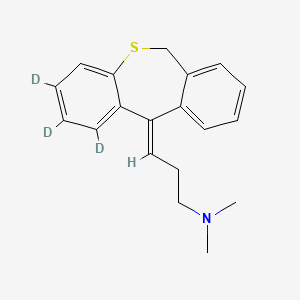
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) is a complex organometallic compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with extensive conjugation, making them highly stable and useful in various applications. The lead(II) ion in this compound is coordinated to the phthalocyanine ligand, which is further substituted with four t-butyl groups, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) typically involves the reaction of lead salts with phthalonitrile derivatives under specific conditions. One common method includes:
Starting Materials: Lead acetate or lead chloride, 4-t-butylphthalonitrile.
Reaction Conditions: The reaction is usually carried out in a high-boiling solvent such as quinoline or dimethylformamide (DMF) at elevated temperatures (around 200-250°C) under an inert atmosphere.
Procedure: The lead salt and 4-t-butylphthalonitrile are mixed in the solvent and heated. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of (TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and atmosphere control.
Purification: Industrial purification methods include large-scale recrystallization and solvent extraction techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) or even lead(0) under specific conditions.
Substitution: The t-butyl groups can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products
The major products of these reactions include various substituted phthalocyanines, lead oxides, and reduced lead species.
Scientific Research Applications
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in photodynamic therapy due to its ability to generate singlet oxygen.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of (TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) involves:
Photodynamic Therapy: The compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.
Catalysis: Acts as a Lewis acid, facilitating various organic transformations by stabilizing reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Zinc Phthalocyanine: Similar structure but with a zinc ion instead of lead, used in photodynamic therapy.
Copper Phthalocyanine: Used as a pigment in inks and coatings.
Iron Phthalocyanine: Employed as a catalyst in oxidation reactions.
Uniqueness
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) is unique due to its lead center, which imparts distinct electronic properties and reactivity compared to other metal phthalocyanines. Its t-butyl groups enhance solubility and stability, making it suitable for various applications.
Properties
CAS No. |
158335-62-7 |
|---|---|
Molecular Formula |
C48H48N8Pb |
Molecular Weight |
944.15 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






